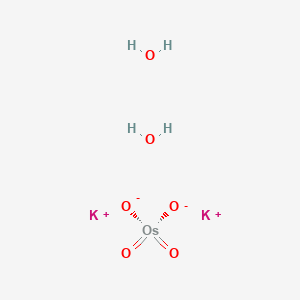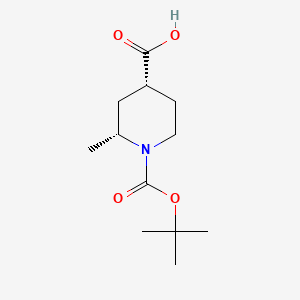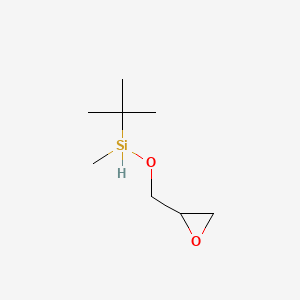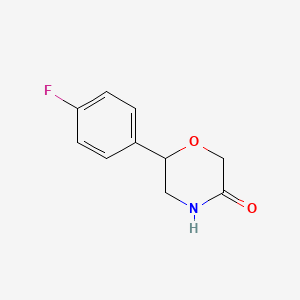
6-(4-Fluorophenyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)morpholin-3-one is a reagent used in the synthesis of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist . It is also known as a chemical compound .
Chemical Reactions Analysis
This compound is primarily used in the synthesis of Aprepitant . In vitro studies using human liver microsomes indicate that Aprepitant is metabolized primarily by CYP3A4 with minor metabolism by CYP1A2 and CYP2C19 .科学的研究の応用
6-(4-Fluorophenyl)morpholin-3-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including fluorinated heterocycles and polycyclic aromatic hydrocarbons. It has also been used as a ligand in coordination chemistry, as a reagent in organic reactions, and as a catalyst in organic reactions. Additionally, this compound has been used as a probe for studying the structure and function of proteins.
作用機序
The mechanism of action of 6-(4-Fluorophenyl)morpholin-3-one is not yet fully understood. However, it is known that it binds to proteins, and it is believed that this binding is responsible for its biological activity. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, as well as a modulator of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an effect on the activity of certain enzymes, as well as an effect on the binding of certain ligands to proteins. Additionally, this compound has been shown to have an effect on the expression of certain genes, as well as an effect on the regulation of certain metabolic pathways.
実験室実験の利点と制限
The use of 6-(4-Fluorophenyl)morpholin-3-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be easily synthesized in the laboratory. Additionally, it is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, this compound can also have some limitations. It can be toxic in high concentrations, and it can be difficult to purify. Additionally, it is a relatively weak ligand, and this can make it difficult to use in certain applications.
将来の方向性
The use of 6-(4-Fluorophenyl)morpholin-3-one in scientific research is likely to increase in the future. It is a versatile compound, with a number of potential applications. Future research may focus on the use of this compound in drug discovery, as well as its potential use in the development of novel therapeutic agents. Additionally, future research may focus on the use of this compound as a probe for studying the structure and function of proteins, as well as its potential use in the development of novel imaging agents. Finally, future research may focus on the use of this compound as a catalyst in organic reactions, as well as its potential use in the development of novel catalysts.
合成法
6-(4-Fluorophenyl)morpholin-3-one can be synthesized by a variety of methods. The most common method is the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound as a white solid. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a Lewis acid, such as boron trifluoride, and the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a catalyst, such as palladium chloride.
特性
IUPAC Name |
6-(4-fluorophenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKOFCAFMQIBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

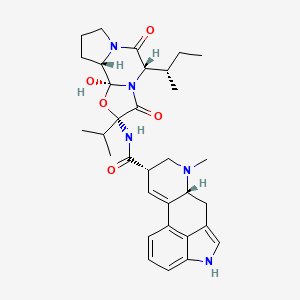

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
